N-(tert-Butylsulfanyl)-2-nitroaniline

Organic Synthesis Catalysis Alcohol Oxidation

N-(tert-Butylsulfanyl)-2-nitroaniline is a premier organocatalyst for the oxidation of primary and secondary alcohols using molecular bromine, delivering a 78% yield—a 117% performance increase over non-nitrated N-tert-butylbenzenesulfenamide (36%). The ortho-nitro group enhances catalyst stability against decomposition by molecular bromine, making it the preferred choice for process chemists maximizing yield and minimizing waste. Its well-characterized structure (orthorhombic Aba2, R-factor 0.0414) provides an unambiguous crystallographic fingerprint for GMP QA/QC. Synthetic accessibility (80% yield from 2-nitrobenzenesulfenyl chloride) ensures reliable supply from R&D to pilot scale.

Molecular Formula C10H14N2O2S
Molecular Weight 226.294
CAS No. 122149-93-3
Cat. No. B570321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butylsulfanyl)-2-nitroaniline
CAS122149-93-3
SynonymsORTHO-NITROPHENYL-TERT-BUTYLSULPHENAMIDE
Molecular FormulaC10H14N2O2S
Molecular Weight226.294
Structural Identifiers
SMILESCC(C)(C)SNC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C10H14N2O2S/c1-10(2,3)15-11-8-6-4-5-7-9(8)12(13)14/h4-7,11H,1-3H3
InChIKeyUQEDSBAKCOMAEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(tert-Butylsulfanyl)-2-nitroaniline (CAS 122149-93-3) Procurement and Baseline Characterization


N-(tert-Butylsulfanyl)-2-nitroaniline, also designated as N-tert-butyl-2-nitrobenzenesulfenamide, is an ortho-nitro-substituted aromatic sulfenamide with the molecular formula C₁₀H₁₄N₂O₂S and a molecular weight of 226.295 g/mol . The compound features a tert-butylsulfanyl group attached to the nitrogen of 2-nitroaniline, conferring steric bulk and distinct electronic properties [1]. Its identity is confirmed by the InChIKey UQEDSBAKCOMAEH-UHFFFAOYSA-N and canonical SMILES S(C(C)(C)C)NC1C=CC=CC=1[N+](=O)[O-] . This compound is recognized for its utility as a specialized intermediate in organic synthesis and as a catalyst in oxidation reactions, setting the stage for a comparative evaluation of its performance against structurally related sulfenamides.

Why Generic Sulfenamide Substitution Fails: The Critical Role of Ortho-Nitro Substitution in N-(tert-Butylsulfanyl)-2-nitroaniline


The performance of sulfenamides in catalytic oxidation and synthetic applications is exquisitely sensitive to the electronic nature of the substituents on the aromatic ring . While unsubstituted N-tert-butylbenzenesulfenamide serves as a baseline catalyst, its efficacy is significantly compromised under certain oxidative conditions due to catalyst decomposition . The introduction of a strong electron-withdrawing group, such as the ortho-nitro moiety in N-(tert-Butylsulfanyl)-2-nitroaniline, is not a trivial modification; it fundamentally alters the stability of the S–N bond under reaction conditions and enhances the catalyst's resistance to decomposition by molecular bromine . Therefore, substituting this compound with a non-nitrated analog will result in drastically reduced reaction yields and failed synthetic sequences, as quantified in the following evidence.

Quantitative Comparative Evidence for N-(tert-Butylsulfanyl)-2-nitroaniline Performance and Procurement Decisions


Superior Catalytic Performance: A Direct Head-to-Head Comparison of Oxidation Yield

In a direct head-to-head comparison under identical reaction conditions, the use of N-(tert-Butylsulfanyl)-2-nitroaniline (referred to as catalyst 5) resulted in a more than two-fold increase in the yield of the desired aldehyde compared to its non-nitrated analog, N-tert-butylbenzenesulfenamide (catalyst 1) .

Organic Synthesis Catalysis Alcohol Oxidation

Precise Structural Characterization: X-ray Crystallographic Data as a Quality Benchmark

Single crystal X-ray diffraction analysis confirms the precise molecular geometry of N-(tert-Butylsulfanyl)-2-nitroaniline, providing a definitive reference standard for identity and purity verification [1]. The molecule exhibits a high degree of planarity, a feature not guaranteed in all sulfenamide analogs, which may influence its solid-state packing and reactivity.

Crystallography Material Science Quality Control

Reproducible Synthetic Accessibility: Defined Reaction Conditions and Yield

A well-defined synthetic protocol for N-(tert-Butylsulfanyl)-2-nitroaniline is available, providing a baseline for assessing its cost of goods and supply chain viability compared to custom-synthesized alternatives. The compound is prepared from commercially available starting materials under straightforward conditions with a documented isolated yield [1].

Process Chemistry Synthetic Methodology Cost Analysis

Differentiation by Electronic Effect: LogP and Polarity Impact on Reaction Design

The ortho-nitro group in N-(tert-Butylsulfanyl)-2-nitroaniline significantly modulates its physicochemical properties relative to non-nitrated sulfenamide analogs, with implications for solubility and reactivity. The compound exhibits a higher predicted lipophilicity and a larger topological polar surface area [1].

Computational Chemistry Medicinal Chemistry Property Prediction

Validated Application Scenarios for Procuring N-(tert-Butylsulfanyl)-2-nitroaniline (CAS 122149-93-3)


High-Efficiency Oxidation of Primary and Secondary Alcohols to Aldehydes and Ketones

This compound is a premier choice as an organocatalyst for the oxidation of primary and secondary alcohols using molecular bromine. The evidence confirms its superiority over N-tert-butylbenzenesulfenamide, delivering a 78% yield in a model reaction where the analog achieves only 36% . This 117% relative performance increase makes it the preferred catalyst for process chemists seeking to maximize yield and minimize waste in the synthesis of aldehydes and ketones.

Specialized Building Block for the Synthesis of N-Substituted Nitroanilines

As a well-characterized sulfenamide, N-(tert-Butylsulfanyl)-2-nitroaniline is a logical starting material for the introduction of the tert-butylsulfanyl group onto nitroarenes via vicarious nucleophilic substitution (VNS) [1]. The compound's known synthetic accessibility (80% yield from 2-nitrobenzenesulfenyl chloride and tert-butylamine) [2] ensures a reliable supply chain for medicinal chemists and process development groups constructing libraries of substituted nitroanilines, a common pharmacophore and dye intermediate.

Quality Control and Identity Verification in Regulated Manufacturing

The existence of a published, high-resolution single crystal X-ray structure provides an unambiguous, quantifiable fingerprint for this compound [3]. Analytical and quality assurance teams can utilize the reported crystallographic parameters (e.g., orthorhombic space group Aba2, R-factor of 0.0414) as a definitive standard. This is a compelling reason for procurement in GMP or other regulated environments where unequivocal material identification is non-negotiable, distinguishing this compound from less rigorously characterized analogs.

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